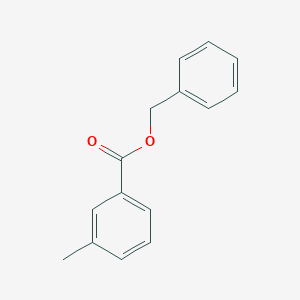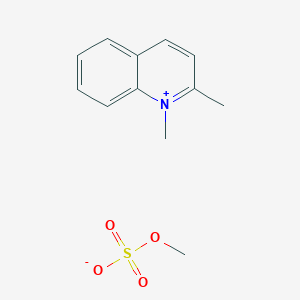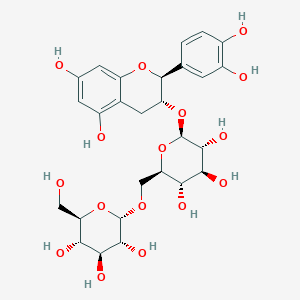
Epigeoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epigeoside is a naturally occurring compound found in various plant species, such as Epimedium brevicornum and Epimedium sagittatum. It belongs to the family of flavonol glycosides and has gained significant attention in recent years due to its potential therapeutic applications. Epigeoside has been studied extensively for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of epigeoside is not fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Epigeoside's antioxidant properties are thought to be due to its ability to scavenge free radicals and prevent oxidative damage. Its anti-cancer properties are believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Epigeoside has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Epigeoside has also been found to reduce oxidative stress-induced damage by scavenging free radicals and increasing antioxidant enzyme activity. Additionally, epigeoside has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Epigeoside has several advantages for lab experiments. It is a naturally occurring compound that can be extracted from various plant species or synthesized chemically. It has been extensively studied for its various biological activities, and its mechanism of action is relatively well understood. However, epigeoside's low yield through chemical synthesis can be a limitation for lab experiments.
List of
Zukünftige Richtungen
1. Investigating the potential of epigeoside as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the potential of epigeoside as an antioxidant agent for the prevention of oxidative stress-induced damage.
3. Investigating the potential of epigeoside as a cancer therapy agent.
4. Studying the potential of epigeoside as a neuroprotective agent for the prevention of neurodegenerative diseases.
5. Investigating the potential of epigeoside as a cardiovascular protective agent.
6. Studying the potential of epigeoside as an anti-diabetic agent.
7. Investigating the pharmacokinetics and pharmacodynamics of epigeoside in humans.
8. Studying the safety and toxicity of epigeoside in humans.
9. Investigating the potential of epigeoside as a nutraceutical agent.
10. Studying the effect of epigeoside on gene expression and epigenetic modifications.
Synthesemethoden
Epigeoside can be extracted from the above-mentioned plant species or synthesized chemically. The chemical synthesis of epigeoside involves the reaction of quercetin with glucose in the presence of a catalyst. The yield of epigeoside obtained through chemical synthesis is relatively low compared to the extraction method.
Wissenschaftliche Forschungsanwendungen
Epigeoside has been extensively studied for its therapeutic potential in various fields of medicine. It has been found to possess anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Epigeoside has also been shown to have antioxidant properties, which can help protect against oxidative stress-induced damage. Additionally, epigeoside has been found to exhibit anti-cancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
134515-72-3 |
|---|---|
Produktname |
Epigeoside |
Molekularformel |
C27H34O16 |
Molekulargewicht |
614.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-8-18-20(34)22(36)24(38)27(43-18)41-16-6-11-13(31)4-10(29)5-15(11)40-25(16)9-1-2-12(30)14(32)3-9/h1-5,16-38H,6-8H2/t16-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
WQZUHCMKCSWRNS-MHAQCJASSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Andere CAS-Nummern |
134515-72-3 |
Synonyme |
catechin-3-O-alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranoside epigeoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




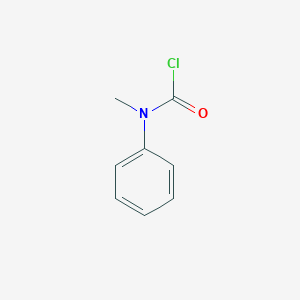


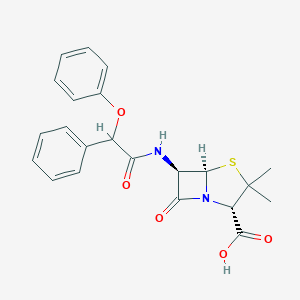
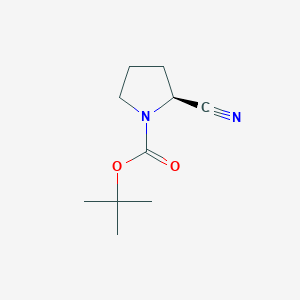


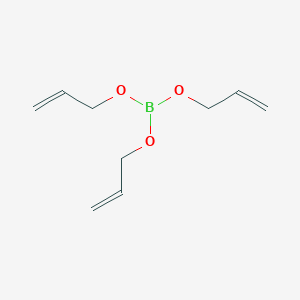

![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

